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molecular formula C7H8N2O2 B1587148 2-(Methylamino)pyridine-3-carboxylic acid CAS No. 32399-13-6

2-(Methylamino)pyridine-3-carboxylic acid

Cat. No. B1587148
M. Wt: 152.15 g/mol
InChI Key: SMYTUBMIBZOXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334236B2

Procedure details

30.0 g (0.19 mol) of 2-chloronicotinic acid was dissolved in N,N-dimethylformamide (400 mL), and 31.0 g (0.38 mol) of methylamine hydrochloride, 105 g (0.76 mol) of potassium carbonate, and 2.73 g (19.0 mmol) of copper(I) bromide were added to the solution. The mixture was stirred for 20 hours at 100° C. After the mixture was cooled to room temperature, insoluble materials were filtered off, and the filtrate was concentrated. A 10% aqueous solution of sodium hydroxide was added to the residue thus obtained, and the mixture was washed with diethyl ether. Concentrated hydrochloric acid was added to the aqueous phase to adjust the aqueous phase to pH 6 to 7, and a solid obtained by concentrating the aqueous phase was dried. Thus, crude 2-(methylamino)nicotinic acid was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
2.73 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH3:12][NH2:13].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[Cu]Br>[CH3:12][NH:13][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
105 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper(I) bromide
Quantity
2.73 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
A 10% aqueous solution of sodium hydroxide was added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
WASH
Type
WASH
Details
the mixture was washed with diethyl ether
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added to the aqueous phase
CUSTOM
Type
CUSTOM
Details
a solid obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the aqueous phase
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CNC1=C(C(=O)O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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